molecular formula C22H16N2O5S B4699289 methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

Cat. No.: B4699289
M. Wt: 420.4 g/mol
InChI Key: NFMWPJAIRPCVRC-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl ester at position 3, and a complex amide linkage at position 2. This compound’s molecular formula is C₂₂H₁₆N₂O₅S, with a calculated molecular weight of 420.44 g/mol.

Properties

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-29-22(28)16-11-17(13-7-3-2-4-8-13)30-19(16)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMWPJAIRPCVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoindole-1,3-dione moiety is susceptible to nucleophilic attack due to its electron-deficient aromatic system. Key reactions include:

Reaction Type Conditions/Reagents Outcome Reference
Amide bond hydrolysisAcidic (HCl) or basic (NaOH) aqueous mediaCleavage of the acetyl-amino linkage, yielding isoindole-1,3-dione and free amine intermediates
Thiophene ring substitutionElectrophilic agents (e.g., HNO₃, H₂SO₄)Nitration or sulfonation at the 4-position of the thiophene ring

Mechanistic Insight :
The electron-withdrawing ester group at the 3-position of the thiophene ring directs electrophilic substitution to the 4-position. Hydrolysis of the acetyl-amino bond proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acidic or basic conditions.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under basic conditions, enabling further derivatization:

Reaction Conditions Product Application Reference
SaponificationNaOH/MeOH, 50°CCarboxylic acid derivativeIntermediate for amide/ester synthesis
EsterificationDCC, DMAP, R-OHModified ester analogsTuning solubility/bioavailability

Key Data :

  • Hydrolysis kinetics: Complete conversion to the carboxylic acid occurs within 4–6 hours under reflux with 6N NaOH .

  • The carboxylic acid product is a critical intermediate in synthesizing netarsudil, a Rho kinase inhibitor used in glaucoma treatment.

Amide Bond Cleavage and Rearrangement

The acetyl-amino linker is reactive under specific conditions:

Reagent Conditions Outcome Mechanism Reference
HydrazineEthanol, refluxFormation of hydrazide derivativesNucleophilic acyl substitution
LiAlH₄Dry THF, 0°C to RTReduction to amine-alcohol derivativesTwo-electron reduction

Safety Note :
Reduction with LiAlH₄ requires strict anhydrous conditions to avoid explosive side reactions.

Cyclization Reactions

The compound’s structure allows intramolecular cyclization to form heterocyclic systems:

Conditions Product Catalyst Yield Reference
Thermal (150°C, vacuum)Isoindolo-thienopyrrolidone derivativesNone65–70%
Acidic (H₂SO₄, 80°C)Fused tetracyclic lactamsH⁺55–60%

Mechanism :
Intramolecular attack by the thiophene sulfur or amide nitrogen on the isoindole carbonyl group drives cyclization, forming rigid polycyclic frameworks.

Oxidation and Reduction Pathways

Selective oxidation/reduction of functional groups enables further diversification:

Reaction Reagent Site Modified Product Reference
Thiophene oxidationm-CPBAThiophene → sulfoxideSulfoxide derivative
Ester reductionLiAlH₄Ester → alcoholPrimary alcohol intermediate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a thiophene backbone, aromatic phenyl group, and isoindole dione-derived substituent. Below, it is compared to three analogs based on structural and functional similarities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
Methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate (Target Compound) C₂₂H₁₆N₂O₅S 420.44 1,3-dioxoisoindole acetyl, phenyl, methyl ester Likely condensation of thiophene-2-amine with activated isoindole dione esters Pharmaceuticals, agrochemicals
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, from ) C₁₀H₁₀N₆O₂S 298.30 Pyrazole, cyano, amino groups Condensation in 1,4-dioxane with malononitrile and sulfur Antifungal/antimicrobial agents
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b, from ) C₈H₁₁N₂O₂S 199.25 Ethyl ester, amino groups Reaction with ethyl cyanoacetate and sulfur Intermediate for fluorescent dyes
Metsulfuron-methyl (from ) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester Sulfonylation of triazine derivatives Herbicide (ALS inhibitor)

Key Comparison Points

In contrast, 7a and 7b rely on amino and cyano groups for electronic modulation, favoring hydrogen bonding or dipole interactions . Metsulfuron-methyl, a sulfonylurea herbicide, utilizes a triazine ring for herbicidal activity, highlighting how heterocyclic diversity drives functional outcomes .

Synthetic Pathways The target compound likely employs amide coupling strategies, whereas 7a and 7b are synthesized via Gewald-like reactions using sulfur and cyano precursors under basic conditions . Metsulfuron-methyl relies on sulfonylation and urea formation .

7a and 7b, with amino-thiophene cores, are explored for antimicrobial activity . Metsulfuron-methyl’s triazine and sulfonylurea groups inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to structural dissimilarities .

Physicochemical Properties The phenyl and methyl ester groups in the target compound enhance lipophilicity (logP ~3.5), favoring membrane permeability. 7a and 7b, with polar amino/cyano groups, exhibit lower logP values (~1.8–2.2), increasing water solubility .

Research Implications and Gaps

Comparative studies with 7a and sulfonylureas highlight opportunities to explore isoindole dione-thiophene hybrids for dual-action agrochemicals or multitarget therapeutics. Further research should prioritize:

  • Optimization of synthetic yields for the target compound.
  • In vitro screening against enzyme targets (e.g., kinases, ALS).
  • Computational modeling to predict binding interactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate?

The Gewald reaction is a foundational method for synthesizing thiophene carboxylates. For example, 2-amino-thiophene derivatives can be prepared using ketones, sulfur, and cyanoacetates under basic conditions. Modifications involve refluxing with acetic acid and sodium acetate to form crystalline intermediates, as demonstrated in analogous thiophene syntheses . The isoindolyl acetyl moiety can be introduced via amide coupling using activated esters (e.g., HATU or EDC/HOBt). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields high-priority products .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Single-crystal X-ray diffraction is critical for determining molecular conformation and hydrogen bonding patterns (mean C–C deviation = 0.003 Å; R factor = 0.034) .
  • ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions, with amide NH protons typically appearing at δ 10.5–11.2 ppm.
  • FT-IR confirms carbonyl stretches (amide C=O: 1650–1680 cm⁻¹; ester C=O: 1700–1730 cm⁻¹).
  • HRMS validates molecular weight (±2 ppm accuracy) .

Advanced: How can researchers resolve contradictions in spectroscopic data versus computational predictions?

Discrepancies between experimental NMR shifts and DFT predictions may arise from solvent effects or conformational flexibility. A systematic approach includes:

Re-optimizing computational models using implicit solvent models (e.g., PCM).

Conducting variable-temperature NMR to detect dynamic processes.

Comparing experimental X-ray bond lengths/angles with DFT-optimized geometries, as validated in pyrrole carboxylate studies .

Advanced: What environmental fate studies should be designed for ecological risk assessment?

Adopt the INCHEMBIOL framework :

Physical-chemical properties : Measure log Kow (shake-flask method) and hydrolysis rates at pH 4–2.

Biodegradation : Use OECD 301 (ready biodegradability) and 311 (anaerobic degradation) protocols.

Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀).

Soil sorption : Conduct batch experiments at varying pH levels to determine Koc.

Advanced: What strategies optimize crystallization for X-ray analysis?

  • Use solvent diffusion with DMF/acetic acid (7:3 v/v) for slow crystal growth .
  • For persistent oil formation, employ anti-solvent addition (e.g., diethyl ether) under controlled cooling (0.5°C/min).
  • Seed with isostructural compounds (e.g., methyl thiophenecarboxylate derivatives) to induce nucleation .

Advanced: How can the reaction mechanism of the amide coupling step be elucidated?

  • Kinetic profiling : Monitor reaction progress via in situ IR or ¹H NMR integration.
  • Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation.
  • DFT calculations : Analyze transition states at the M06-2X/6-311++G(d,p) level to identify rate-limiting steps .

Basic: What chromatographic methods effectively separate this compound from by-products?

  • HPLC : C18 column (250 × 4.6 mm, 5 μm), gradient elution (ACN/H₂O + 0.1% TFA, 30% → 70% ACN over 20 min), detection at 280 nm .
  • TLC : Silica GF254 with ethyl acetate/hexane (1:1), Rf ≈ 0.3–0.4 .

Advanced: What computational approaches predict reactivity in nucleophilic substitutions?

  • Fukui function analysis : Identify electrophilic centers using dual descriptor methods.
  • NBO analysis : Quantify charge transfer during bond formation.
  • Solvent modeling : Apply SMD continuum approach to simulate reaction environments. Benchmark against experimental kinetic data from analogous thiophene systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

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